molecular formula C9H11FO B1656978 1-(2-Fluorophenyl)propan-2-ol CAS No. 549529-09-1

1-(2-Fluorophenyl)propan-2-ol

Cat. No.: B1656978
CAS No.: 549529-09-1
M. Wt: 154.18 g/mol
InChI Key: ADCVMZFALAHVRG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)propan-2-ol is a secondary alcohol with a 2-fluorophenyl group attached to the first carbon of the propan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic fluorine substitution.

Properties

CAS No.

549529-09-1

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3

InChI Key

ADCVMZFALAHVRG-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1F)O

Canonical SMILES

CC(CC1=CC=CC=C1F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol (CAS: N/A)

  • Structure : Differs by replacing the hydroxyl-bearing carbon’s methyl group with a trifluoromethyl (-CF₃) group.
  • This analog’s molecular weight (MW: ~204 g/mol) is higher than 1-(2-fluorophenyl)propan-2-ol (MW: 168 g/mol), which may affect solubility .

2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

  • Structure : Features a 4-chlorophenyl group and additional heterocyclic substituents.
  • Activity : Exhibits antifungal properties, with structural complexity enabling strong binding to fungal CYP51 enzymes. The chlorine atom enhances hydrophobic interactions compared to fluorine .
Pharmacologically Active Derivatives

2.2.1. TNF-α Inhibitor: 2-[5-(3-Chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol

  • Structure: A complex derivative with a 2-fluorophenyl group linked to a quinoline-pyrimidine scaffold.
  • Activity : Demonstrated strong binding to TNF-α (PDB: 7JRA) with a docking energy of -8.0 kcal/mol. The 2-fluorophenyl group contributes to π-π stacking in the binding pocket, while the propan-2-ol moiety participates in hydrogen bonding .
  • ADME Properties : Predicted moderate permeability (QikProp) and acceptable toxicity profiles, suggesting suitability for oral administration .
Stereochemical Variants

(2R)-1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol

  • Structure : Enantiomerically pure derivative with a dichlorophenyl group.
  • Physicochemical Properties : Enantiomers (R and S) showed indistinguishable spectral data, indicating minimal stereochemical impact on solubility or melting point. This suggests that this compound’s stereoisomers may also share similar physical properties .
Physicochemical and Toxicological Comparisons
  • LogP and Solubility :
    • This compound : Estimated logP ~1.5 (moderate lipophilicity).
    • 1-(2-Butoxy-1-methylethoxy)-propan-2-ol (CAS: 29911-27-1): Used in read-across studies due to similar logP (~1.2) and metabolic pathways, despite differing functional groups .
  • Toxicology: Read-across approaches validated for 3,7-dimethyl-7-methoxyoctan-2-ol (using 2,6-dimethyl-4-heptanol) highlight that structural analogs with matched physicochemical properties can predict toxicity when direct data are lacking .

Data Tables

Table 2: ADME/Tox Profiles
Compound Permeability (Predicted) Metabolic Stability Read-Across Validation
This compound Moderate Moderate Limited data
TNF-α Inhibitor (7JRA ligand) High High Supported by docking
1-(2-Butoxy-1-methylethoxy)-propan-2-ol Low High Validated (ECHA)

Key Findings and Insights

Fluorine’s Role : The 2-fluorophenyl group enhances binding interactions in target proteins (e.g., TNF-α) via hydrophobic and π-π interactions, while the hydroxyl group aids solubility .

Structural Complexity: Adding heterocycles (e.g., triazoles in antifungal agents) or extending substituents (e.g., quinoline-pyrimidine) improves target specificity but may reduce bioavailability .

Stereochemistry : Enantiomers of simple analogs show minimal differences in physical properties, suggesting that racemic mixtures of this compound could be viable in formulations .

Toxicological Gaps : Read-across methodologies are critical for safety assessments, as seen with 3,7-dimethyl-7-methoxyoctan-2-ol .

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